molecular formula C9H9N3O3S B13282799 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid

2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid

Cat. No.: B13282799
M. Wt: 239.25 g/mol
InChI Key: YZKXJMKVKOGTDV-UHFFFAOYSA-N
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Description

2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid typically involves the formation of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the acetic acid moiety. One common method involves the condensation of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. Specific details on the reaction conditions and reagents used can vary, but often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-{6-methyl-4-oxo-2-sulfanyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl}acetic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

2-(6-methyl-4-oxo-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H9N3O3S/c1-4-2-5-7(10-4)8(15)12(3-6(13)14)9(16)11-5/h2,10H,3H2,1H3,(H,11,16)(H,13,14)

InChI Key

YZKXJMKVKOGTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=S)N2)CC(=O)O

Origin of Product

United States

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